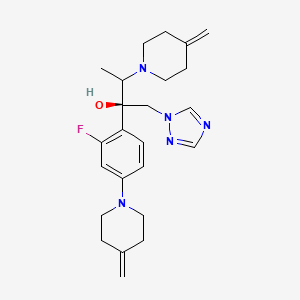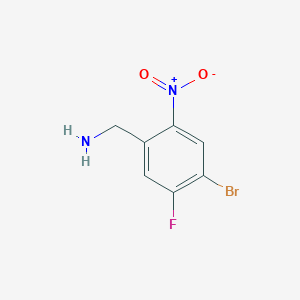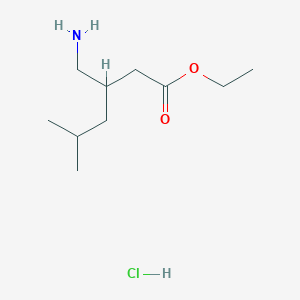
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methylhexanoate backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the reaction of 3-(aminomethyl)-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester. The hydrochloride salt is formed by the addition of hydrochloric acid to the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
科学的研究の応用
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amine, which can further interact with biological pathways.
類似化合物との比較
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride can be compared with similar compounds such as:
Methyl 3-(aminomethyl)-5-methylhexanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(aminomethyl)-5-ethylhexanoate: Similar structure but with an ethyl group on the hexanoate backbone.
Ethyl 3-(aminomethyl)-5-methylpentanoate: Similar structure but with a pentanoate backbone instead of hexanoate.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
特性
分子式 |
C10H22ClNO2 |
|---|---|
分子量 |
223.74 g/mol |
IUPAC名 |
ethyl 3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-4-13-10(12)6-9(7-11)5-8(2)3;/h8-9H,4-7,11H2,1-3H3;1H |
InChIキー |
UBTOZLCGAHWBKE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC(C)C)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


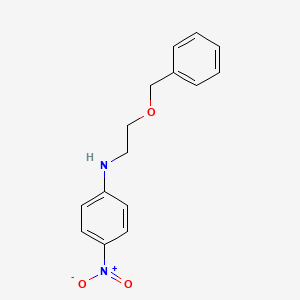
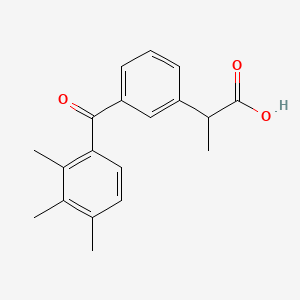


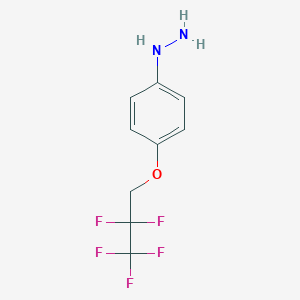
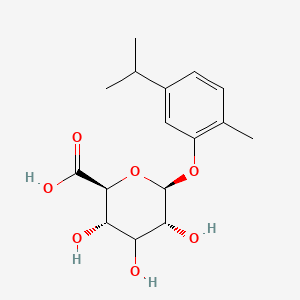
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
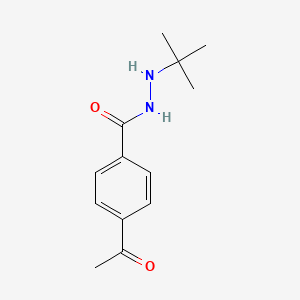

![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)
